molecular formula C14H17FN2OS B2574050 4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide CAS No. 325702-11-2

4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide

Cat. No.: B2574050
CAS No.: 325702-11-2
M. Wt: 280.36
InChI Key: TYIDDGDTEXLYTQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide is a benzamide derivative featuring a 4-fluorophenyl group linked via a thioamide bond to a 4-methylpiperidine moiety. This scaffold combines the electron-withdrawing fluorine atom, which enhances metabolic stability and binding interactions, with the lipophilic 4-methylpiperidine group, which may influence pharmacokinetic properties such as membrane permeability and target engagement.

Properties

IUPAC Name

4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIDDGDTEXLYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-methylpiperidine-1-carbothioamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

  • Para-Fluorine vs. Other Positions :
    highlights the critical role of the para-fluorine substituent in 2-piperidinyl phenyl benzamides. For example, CID890517 (4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide) exhibited potent EP2 receptor potentiation, whereas meta- or ortho-fluorine analogs (TG6–127-1 and TG6–127-2) showed reduced activity. This underscores the importance of electronic and steric effects at the para position for receptor interaction .

  • Fluorine vs. Bulky Alkyl Groups: The tert-butyl analog (4-tert-butyl-N-(4-methylpiperidine-1-carbothioyl)benzamide, ) replaces fluorine with a bulky tert-butyl group.

Modifications to the Piperidine Moiety

  • 4-Methylpiperidine vs. Pyridinylpiperidine: CNS4 () replaces the 4-methyl group with a pyridin-3-yl moiety.
  • Piperidine vs. Piperazine/Morpholine :
    In , replacing the piperidine ring in CID890517 with piperazine (TG6–264) or morpholine (TG6–268) abolished EP2 receptor activity, emphasizing the necessity of the piperidine’s conformational flexibility and basic nitrogen for biological function .

Heterocyclic and Functional Group Variations

  • Thiazole and Benzothiazole Derivatives :
    Compounds such as 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide () and 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide () incorporate heterocyclic systems. These moieties modulate electronic properties (e.g., logP = 3.97 for the benzothiazole derivative) and may improve bioavailability or target specificity compared to the carbothioyl group .

  • Isoindoline Derivatives: 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide () features an isoindoline ring, which introduces intramolecular hydrogen bonds (N–H···O, 2.573 Å) and a non-planar dihedral angle (14.1°).

Structural and Physicochemical Data Table

Compound Name Key Structural Features Biological Activity/Properties Reference
4-Fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide 4-Fluorobenzamide, 4-methylpiperidine-thioamide N/A (Hypothetical) -
CID890517 4-Fluoro, 2-piperidinyl phenyl benzamide EP2 receptor potentiation (Fold shift: High)
CNS4 Pyridinylpiperidine-thioamide CNS-targeted activity
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide Isoindoline ring, intramolecular H-bond Anticancer, anti-inflammatory
4-tert-Butyl-N-(4-methylpiperidine-1-carbothioyl)benzamide tert-Butyl substituent Increased hydrophobicity

Biological Activity

4-Fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluoro group and a piperidine ring, suggests various interactions with biological targets, making it a subject of study for potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C_{12}H_{14}FN_{2}OS
  • Molecular Weight : 250.31 g/mol
  • CAS Number : 325702-11-2

The presence of the fluoro group enhances the compound's ability to form hydrogen bonds, while the piperidine ring provides structural stability, influencing its biological activity.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The fluoro substituent is known to enhance binding affinity to target proteins, which may lead to modulation of their activity. This compound has been investigated for its potential anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds similar to this compound demonstrate significant antimicrobial properties against Mycobacterium tuberculosis (Mtb). For instance, modifications in the para position (like the introduction of a fluoro group) have been shown to increase activity levels significantly, with minimum inhibitory concentrations (MICs) reported around 5.71 μM for some derivatives .
  • Anticancer Activity : The compound has been explored for its potential in cancer therapy. Its structural features allow it to inhibit specific pathways involved in tumor growth and metastasis. For example, compounds with similar structural motifs have shown efficacy in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), leading to induced apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological activities of piperidine derivatives, including the target compound:

  • Study on Antimycobacterial Activity :
    • A study screened various derivatives against Mtb H37Rv, revealing that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their unsubstituted counterparts .
  • Cancer Cell Line Studies :
    • Research involving cancer cell lines has demonstrated that compounds similar to this compound can induce apoptosis through mechanisms involving the inhibition of specific signaling pathways associated with cell survival and proliferation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(4-methylpiperidine-1-carbothioyl)benzamideLacks fluoro groupLower reactivity
4-Fluoro-N-(4-methylcyclohexyl)benzamideCyclohexyl instead of piperidineDifferent steric properties

This table illustrates how the presence of both the fluoro group and piperidine ring contributes uniquely to the biological profile of this compound.

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